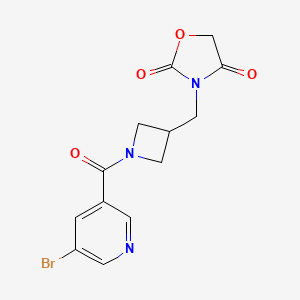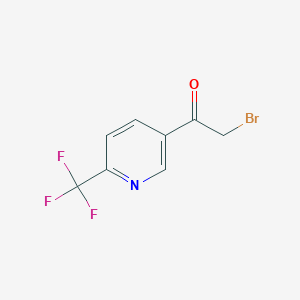
2-Bromo-1-(6-(trifluoromethyl)pyridin-3-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(6-(trifluoromethyl)pyridin-3-YL)ethanone is a chemical compound with the CAS Number: 1379332-23-6 . It has a molecular weight of 268.03 and its IUPAC name is 2-bromo-1-[6-(trifluoromethyl)-3-pyridinyl]ethanone .
Molecular Structure Analysis
The molecular formula of this compound is C8H5BrF3NO . The InChI code is 1S/C8H5BrF3NO/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12/h1-2,4H,3H2 .Physical And Chemical Properties Analysis
This compound is stored at 0-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
2-Bromo-1-(6-(trifluoromethyl)pyridin-3-yl)ethanone has been utilized in the synthesis of complex organic molecules. For instance, it served as a starting material in the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone through magnesium halide exchange and nucleophilic substitution reactions, achieving an overall yield of up to 81% under mild conditions, highlighting its utility in straightforward and efficient synthetic procedures (Zeng-sun Jin, 2015).
Catalytic Behavior and Material Science
The compound has also found application in the field of catalysis and material science. For example, 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a related derivative, was synthesized to prepare a series of tridentate ligands coordinating with iron(II) and cobalt(II) dichloride. These complexes were then activated with methylaluminoxane (MAO) to catalyze ethylene reactivity, demonstrating the potential of derivatives of this compound in developing new catalytic systems (Wen‐Hua Sun et al., 2007).
Biomedical Applications
In medicinal chemistry, derivatives of this compound have been explored for their biological activities. For instance, novel substituted dienone pyridine ethanone curcumin analogues synthesized from 2-bromo-1-pyridine-3-yl ethanone demonstrated tumor growth inhibition and antiangiogenic effects in vivo, suggesting their potential in cancer therapy (H. Chandru et al., 2008).
Advanced Material Applications
Furthermore, the compound's derivatives have been used in the synthesis of luminescent materials. For example, hybrid salts of binuclear Bi(III) halide complexes with 1,2-bis(pyridinium)ethane cation, derived from reactions involving similar compounds, have shown orange-red luminescence in solid state, indicating their potential use in the development of new luminescent materials (S. Adonin et al., 2016).
Safety and Hazards
The compound has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .
Propriétés
IUPAC Name |
2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-3-6(14)5-1-2-7(13-4-5)8(10,11)12/h1-2,4H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJEJYGUDWWJGKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379332-23-6 |
Source


|
| Record name | 2-bromo-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)

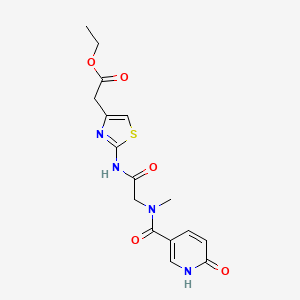
![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)
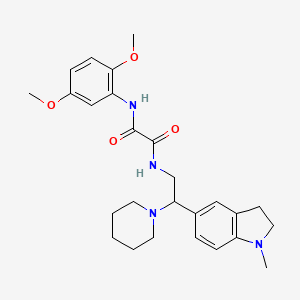
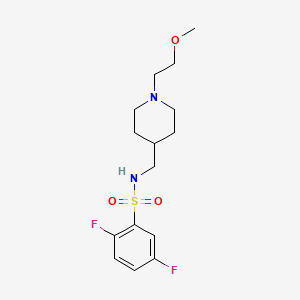
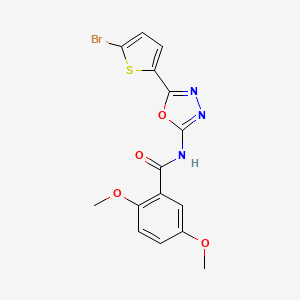
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2857199.png)


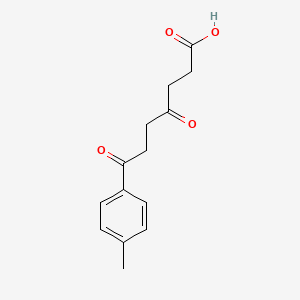
![1-(2-(2-Hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2857204.png)
